molecular formula C16H22FN3O4 B2364026 tert-Butyl 1-(4-fluoro-2-nitrophenyl)piperidine-4-ylcarbamate CAS No. 885115-60-6

tert-Butyl 1-(4-fluoro-2-nitrophenyl)piperidine-4-ylcarbamate

Cat. No.: B2364026
CAS No.: 885115-60-6
M. Wt: 339.367
InChI Key: USELACXHOHHFFR-UHFFFAOYSA-N
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Description

tert-Butyl 1-(4-fluoro-2-nitrophenyl)piperidine-4-ylcarbamate is a Boc-protected piperidine derivative featuring a 4-fluoro-2-nitrophenyl substituent. This compound is structurally characterized by a piperidine ring with a tert-butyl carbamate group at the 4-position and a 4-fluoro-2-nitrophenyl moiety at the 1-position. Such derivatives are of significant interest in medicinal chemistry due to the piperidine scaffold’s prevalence in bioactive molecules and the nitro group’s role in modulating electronic and steric properties. The compound is commercially available (Ref: 10-F063413) through suppliers like CymitQuimica, indicating its utility in pharmaceutical research.

Properties

IUPAC Name

tert-butyl N-[1-(4-fluoro-2-nitrophenyl)piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O4/c1-16(2,3)24-15(21)18-12-6-8-19(9-7-12)13-5-4-11(17)10-14(13)20(22)23/h4-5,10,12H,6-9H2,1-3H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USELACXHOHHFFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=C(C=C(C=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and General Procedure

The most widely documented synthesis involves the reaction of tert-butyl piperidin-4-ylcarbamate with 1-fluoro-2-nitrobenzene via nucleophilic aromatic substitution (NAS). The fluorine atom at the para position of the nitro-substituted benzene acts as a leaving group, facilitated by the electron-withdrawing nitro group, which activates the ring for attack by the piperidine amine.

Typical Protocol :

  • Reactants :
    • tert-Butyl piperidin-4-ylcarbamate (1.0 equiv)
    • 1-Fluoro-2-nitrobenzene (1.2 equiv)
  • Base : Potassium carbonate (2.5 equiv) or cesium fluoride (1.5 equiv)
  • Solvent : Dimethylacetamide (DMA) or N-methyl-2-pyrrolidone (NMP)
  • Conditions : 85–100°C, 12–24 hours under inert atmosphere
  • Workup :
    • Dilution with water followed by extraction with dichloromethane (DCM)
    • Column chromatography (silica gel, eluent: 1–5% methanol in DCM)
  • Yield : 58–95%

The Boc group remains stable under these conditions, avoiding undesired deprotection.

Optimization of Reaction Parameters

Solvent Selection : Polar aprotic solvents like DMA and NMP enhance reaction rates by stabilizing the transition state. Ethanol-water mixtures have also been employed but require prolonged reflux (16–24 hours).

Base Influence :

  • Cesium fluoride outperforms potassium carbonate in NAS, likely due to its dual role as a base and a phase-transfer catalyst.
  • Yields : 60–95% with CsF vs. 58–84% with K₂CO₃.

Temperature and Time :

  • Reactions at 85°C for 12 hours achieve >90% conversion.
  • Lower temperatures (70–75°C) extend reaction times to 24 hours but minimize side products.

Alternative Synthetic Pathways

Carbamate Formation via Coupling Reactions

A less common route involves coupling 4-fluoro-2-nitrobenzoic acid derivatives with piperidine intermediates.

Example Protocol :

  • Activation : 2-Fluoro-4-nitrobenzoic acid is converted to its acid chloride using thionyl chloride.
  • Coupling : React with tert-butyl piperidin-4-ylcarbamate in the presence of triethylamine.
  • Conditions : DCM, 0°C to room temperature, 4–6 hours.
  • Yield : ~65% after purification.

Advantages :

  • Avoids harsh NAS conditions.
  • Suitable for acid-stable substrates.

Limitations :

  • Requires anhydrous conditions.
  • Lower yields compared to NAS.

Sulfonate Intermediate-Based Alkylation

Patents describe the use of tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate as an electrophilic intermediate.

Protocol :

  • Reactants :
    • 4-(3-Chloro-2-fluoroanilino)-6-hydroxy-7-methoxyquinazoline
    • tert-Butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate
  • Base : K₂CO₃ or CsF
  • Solvent : NMP or ethanol-water
  • Conditions : 100–105°C, 24 hours
  • Yield : 84–95%

Key Insight : The mesyloxy group acts as a leaving group, enabling alkylation of the piperidine nitrogen.

Analytical Characterization

Spectroscopic Data

1H NMR (DMSO-d6) :

  • δ 1.42 (s, 9H, Boc CH3)
  • δ 3.23–3.75 (m, 4H, piperidine H)
  • δ 4.68–4.75 (m, 1H, piperidine H)
  • δ 7.24–8.72 (m, 4H, aromatic H)

13C NMR (DMSO-d6) :

  • δ 28.3 (Boc CH3)
  • δ 79.8 (Boc quaternary C)
  • δ 124.7–154.6 (aromatic C)

Mass Spec (ESI+) :

  • m/z 339.36 [M+H]+

Purity and Stability

  • HPLC : >98% purity using C18 column, 70:30 acetonitrile-water.
  • Stability : Stable at room temperature for >6 months under inert atmosphere.

Comparative Analysis of Synthesis Methods

Method Conditions Yield Advantages Limitations
NAS with CsF 85°C, DMA, 12h 60–95% High yield, scalable Requires anhydrous conditions
NAS with K₂CO₃ 100°C, NMP, 24h 58–84% Cost-effective Longer reaction time
Carbamate Coupling RT, DCM, 6h ~65% Mild conditions Lower yield
Sulfonate Alkylation 105°C, NMP, 24h 84–95% Compatible with hindered substrates High temperature required

Industrial-Scale Considerations

Cost Efficiency

  • CsF vs. K₂CO₃ : Despite higher cost, CsF reduces reaction time and improves yield, justifying its use in large-scale synthesis.
  • Solvent Recovery : NMP and DMA can be distilled and reused, lowering production costs.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-(4-fluoro-2-nitrophenyl)piperidine-4-ylcarbamate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Reduction: The major product is the corresponding amine derivative.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

Medicinal Chemistry Applications

1. Neuropharmacological Research

One of the most promising applications of this compound lies in neuropharmacology. Studies suggest that derivatives of piperidine compounds exhibit significant activity against neurodegenerative diseases. For instance, compounds similar to tert-butyl 1-(4-fluoro-2-nitrophenyl)piperidine-4-ylcarbamate have been investigated for their ability to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease pathology. The inhibition of this enzyme can lead to increased levels of acetylcholine, potentially improving cognitive function in affected individuals .

2. Antibacterial Properties

Research indicates that piperidine derivatives may possess antibacterial properties. For example, certain analogs have shown effectiveness against Gram-positive bacteria, including strains resistant to conventional antibiotics like methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves disruption of bacterial cell wall synthesis or function, suggesting a potential pathway for developing new antibacterial agents .

Case Study 1: Neuroprotective Effects

A study evaluating the neuroprotective effects of similar piperidine derivatives demonstrated that these compounds could reduce oxidative stress markers in neuronal cells exposed to amyloid-beta peptides, which are implicated in Alzheimer's disease. The results indicated a significant decrease in tumor necrosis factor-alpha (TNF-α) levels and free radicals, suggesting a protective mechanism against neuroinflammation and cell death .

Case Study 2: Antimicrobial Activity

In another study focused on antimicrobial activity, a related compound was tested against various bacterial strains. The findings revealed that the compound exhibited potent antibacterial effects at low concentrations, comparable to traditional antibiotics. This suggests that this compound and its analogs could serve as templates for developing new antimicrobial agents targeting resistant bacterial strains .

Table 1: Summary of Biological Activities

Activity TypeCompound EffectivenessReference
Acetylcholinesterase InhibitionModerate to High
Antibacterial ActivityEffective against Gram-positive bacteria
Neuroprotective EffectsSignificant reduction in oxidative stress

Mechanism of Action

The mechanism of action of tert-butyl 1-(4-fluoro-2-nitrophenyl)piperidin-4-ylcarbamate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its use. Further research is needed to elucidate the exact mechanism of action and molecular targets involved.

Comparison with Similar Compounds

tert-Butyl ((4-(4-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)carbamate (CAS: 634465-51-3)

  • Key Differences : Replaces the 4-fluoro-2-nitrophenyl group with a 4-(trifluoromethyl)phenyl substituent. The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the nitro group.
  • Similarity Score : 0.86 (based on structural alignment algorithms).

tert-Butyl 3-amino-4-(3-(difluoromethyl)phenyl)pyrrolidine-1-carboxylate (CAS: 886365-38-4)

  • Key Differences: Substitutes the piperidine ring with a pyrrolidine scaffold and introduces a difluoromethylphenyl group.
  • Similarity Score : 0.92.

Analogues with Heterocyclic Attachments

tert-Butyl (3R,4R)-1-(6-chloropyrimidin-4-yl)-4-(2,4,5-trifluorophenyl)piperidin-3-ylcarbamate (Compound 39)

  • Key Differences : Features a chloropyrimidinyl group instead of the 4-fluoro-2-nitrophenyl moiety. The pyrimidine ring introduces hydrogen-bonding capabilities, enhancing interactions with enzymatic targets.
  • Synthetic Route : Prepared via nucleophilic substitution between piperidine 37 and 4,6-dichloropyrimidine under heating (100°C, 1.3 hours).

tert-Butyl (3R,4R)-1-(4-chloro-1,3,5-triazin-2-yl)-4-(2,4,5-trifluorophenyl)piperidin-3-ylcarbamate (Compound 40)

  • Key Differences : Incorporates a chloro-triazinyl group, which is more electrophilic than the nitroaromatic group, enabling diverse substitution reactions.
  • Synthetic Route : Reacts piperidine 37 with 2,4-dichloro-1,3,5-triazine in DME.

Crystallographic and Conformational Comparisons

The compound 2-(4-Fluoro-2-nitrophenyl)-4-hydroxy-9-phenylsulfonyl-9H-carbazole-3-carbaldehyde (C₂₅H₁₅FN₂O₆S) provides insights into the structural behavior of nitroaryl groups. Its crystal structure reveals:

  • Planarity : The carbazole system is nearly planar (max deviation: 0.1534 Å), while the 4-fluoro-2-nitrophenyl group forms an 88.45° dihedral angle with the sulfonyl group.
  • Stabilization : O–H⋯O and C–H⋯O hydrogen bonds create a 2D network, suggesting that similar nitroaromatic compounds may exhibit predictable packing patterns.

Data Tables

Table 2. Crystallographic Data for 2-(4-Fluoro-2-nitrophenyl)-carbazole Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.124 Å, b = 14.191 Å, c = 18.607 Å
Dihedral Angles 88.45° (sulfonyl), 79.26° (nitrophenyl)
Hydrogen Bonding O–H⋯O, C–H⋯O

Research Implications

  • Biological Relevance : Piperidine derivatives with nitro groups may interact with enzymes like glutathione S-transferases (GSTs), which detoxify electrophilic intermediates (e.g., arene oxides).

Biological Activity

tert-Butyl 1-(4-fluoro-2-nitrophenyl)piperidine-4-ylcarbamate (CAS RN: 885115-60-6) is a carbamate derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound features a piperidine ring substituted with a fluoro-nitrophenyl group, which may influence its interaction with biological targets. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H18FN3O3\text{C}_{14}\text{H}_{18}\text{F}\text{N}_{3}\text{O}_{3}

This structure includes:

  • A tert-butyl group, which enhances lipophilicity.
  • A piperidine ring that may contribute to binding interactions.
  • A fluoro-nitrophenyl moiety that could modulate the compound's reactivity and interaction with biological systems.

Research indicates that carbamate compounds can act as inhibitors of cholinesterases, enzymes critical for neurotransmitter regulation. Specifically, studies on similar carbamates have shown that they can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are essential for terminating the action of the neurotransmitter acetylcholine at synapses . This inhibition can lead to increased levels of acetylcholine, potentially enhancing cholinergic signaling.

In Vitro Studies

In vitro studies have demonstrated that certain carbamate derivatives exhibit varying degrees of AChE inhibition. For example, compounds with aromatic moieties have been shown to possess significant inhibitory activity, with IC50 values ranging from 1.60 µM to over 300 µM for different derivatives . The biological activity of this compound may follow similar trends, although specific data on this compound remains limited.

Case Study 1: Cholinesterase Inhibition

A study examining the cholinesterase inhibition properties of various carbamates found that derivatives with electron-withdrawing groups, such as nitro or fluoro substituents, often exhibited enhanced potency against AChE compared to their unsubstituted counterparts. This suggests that this compound may also demonstrate significant cholinesterase inhibitory activity due to its structural features .

Case Study 2: Cytotoxicity Assessment

Another line of research evaluated the cytotoxic effects of carbamate derivatives on HepG2 cells, a human liver cancer cell line. While some derivatives showed mild cytotoxicity, others were identified as having acceptable selectivity indexes, indicating potential for further optimization in drug development . The biological profile of this compound should be investigated in similar assays to determine its safety and efficacy.

Data Table: Biological Activity Comparison

Compound NameAChE IC50 (µM)BChE IC50 (µM)Cytotoxicity (HepG2)
This compoundTBDTBDTBD
O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate38.98TBDMild
N-methyl-N-phenyl carbamate derivatives1.60 - 311.0TBDModerate

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl 1-(4-fluoro-2-nitrophenyl)piperidine-4-ylcarbamate, and how are reaction conditions optimized?

  • Methodology :

  • Step 1 : React 4-fluoro-2-nitrobenzyl bromide with piperidine-4-amine to form the piperidine intermediate.
  • Step 2 : Protect the amine group using tert-butyl chloroformate in the presence of a base (e.g., triethylamine) in dichloromethane at 0–25°C .
  • Optimization : Vary reaction time (12–24 hr), solvent polarity (DCM vs. THF), and base stoichiometry (1.1–1.5 eq) to maximize yield. Monitor via TLC or HPLC .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

  • Analytical Techniques :

  • NMR : Compare peak assignments for the tert-butyl group (δ ~1.4 ppm, singlet), aromatic protons (δ 7.2–8.1 ppm for nitro/fluoro-substituted phenyl), and carbamate carbonyl (δ ~155 ppm in 13C^{13}\text{C} NMR) .
  • Mass Spectrometry : Confirm molecular ion ([M+H]+^+) using ESI-MS (expected m/z ~365.3) and isotopic patterns for bromine/chlorine (if present) .

Q. What preliminary biological screening methods are recommended to assess its pharmacological potential?

  • Assays :

  • Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli; 24 hr incubation, 37°C) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7; 48 hr exposure, IC50_{50} calculation) .

Advanced Research Questions

Q. How do the electronic effects of the 4-fluoro and 2-nitro substituents influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

  • Mechanistic Insight :

  • The 2-nitro group acts as a strong electron-withdrawing group (EWG), activating the phenyl ring for NAS at the para position.
  • The 4-fluoro group slightly deactivates the ring via inductive effects but may direct substitution through resonance.
  • Experimental Validation : Compare reaction rates with analogs lacking substituents (e.g., 4-H or 2-H) under identical NAS conditions (e.g., NaSMe in DMF, 60°C) .

Q. What strategies can resolve discrepancies in reported biological activities (e.g., conflicting IC50_{50} values in cytotoxicity studies)?

  • Troubleshooting :

  • Purity Verification : Reanalyze compound purity via HPLC (>95%) and confirm absence of residual solvents (e.g., DCM) that may interfere with assays .
  • Assay Standardization : Use identical cell lines, passage numbers, and serum-free media conditions. Validate results with positive controls (e.g., doxorubicin) .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., kinase inhibition)?

  • In Silico Workflow :

  • Docking : Use AutoDock Vina to model binding to ATP pockets (e.g., EGFR kinase; PDB: 1M17). Prioritize poses with hydrogen bonds to carbamate carbonyl and hydrophobic interactions with tert-butyl .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) and free energy calculations (MM-PBSA) .

Data Contradiction Analysis

Q. How to address conflicting data on the compound’s stability under acidic conditions?

  • Hypothesis Testing :

  • Controlled Degradation : Expose the compound to HCl (0.1–1.0 M, 25–50°C) and monitor via 1H^1\text{H} NMR for carbamate hydrolysis (disappearance of δ ~1.4 ppm tert-butyl signal).
  • Contradictory Evidence : If one study reports stability (pH 3, 24 hr ) and another observes degradation, compare buffer composition (e.g., aqueous vs. organic-aqueous mixtures) .

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